SGD-1910
Description
Contextualizing Mc-Val-Ala-PBD within Targeted Bioconjugate Architectures
Mc-Val-Ala-PBD is a drug-linker conjugate designed for use in ADCs. targetmol.commedchemexpress.com ADCs are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule. cam.ac.ukrsc.org The structure of an ADC consists of three main components: a mAb that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic agent (the "payload" or "warhead"), and a chemical linker that connects the mAb to the payload. cam.ac.ukbiochempeg.com
The "Mc-Val-Ala" portion of the compound represents the linker component, while "PBD" refers to the pyrrolobenzodiazepine dimer payload. medchemexpress.commedkoo.com The maleimidocaproyl (Mc) group facilitates covalent attachment to the antibody, typically through reaction with thiol groups on cysteine residues. medkoo.com The valine-alanine (Val-Ala) dipeptide serves as a cleavable sequence, designed to be recognized and cleaved by specific enzymes within the target cancer cell. creative-biolabs.comiris-biotech.de This targeted release mechanism is a cornerstone of modern ADC design, aiming to ensure that the highly potent PBD payload is liberated predominantly inside the tumor cells, thereby sparing healthy tissues. cam.ac.ukbiochempeg.com
Historical Development and Significance of Pyrrolobenzodiazepine (PBD) Warheads in Cytotoxic Payload Design
The pyrrolobenzodiazepines (PBDs) are a class of naturally occurring antitumor antibiotics first discovered in the 1960s with the isolation of anthramycin. ucl.ac.ukmdpi.com These compounds are characterized by a tricyclic system comprising an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring. ucl.ac.uk Their mechanism of action involves binding to the minor groove of DNA and forming a covalent bond with the C2-NH2 group of a guanine (B1146940) base. mdpi.com
The development of PBD dimers, where two PBD units are joined by a flexible linker, represented a significant leap forward in potency. ucl.ac.ukresearchgate.net These dimers are capable of cross-linking the two strands of DNA, a highly cytotoxic lesion that is difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov This exquisite potency makes PBD dimers particularly suitable as payloads for ADCs, as a smaller number of molecules are required to kill a target cell. ucl.ac.uk The rationally designed PBD dimers emerged as a new class of warhead for ADCs approximately a decade ago, offering a different mechanism of action compared to other established payloads like auristatins and maytansinoids, which target tubulin. nih.gov
Evolution and Functional Importance of Cleavable Dipeptide Linkers (e.g., Valine-Alanine) in Bioreleasable Systems
The linker connecting the antibody to the payload is a critical determinant of an ADC's success, requiring a delicate balance between stability in systemic circulation and efficient cleavage at the target site. cam.ac.ukrsc.org Early ADC development utilized various linker technologies, including acid-cleavable linkers and disulfide linkers. nih.gov However, these often suffered from either insufficient stability in the bloodstream, leading to premature drug release and off-target toxicity, or inefficient cleavage in the tumor microenvironment. nih.gov
The introduction of enzyme-cleavable dipeptide linkers, such as the valine-citrulline (Val-Cit) sequence, was a major advancement. These linkers are designed to be substrates for lysosomal proteases like cathepsin B, which are highly active inside cells but have low activity in the blood. iris-biotech.de This strategy ensures that the payload is released after the ADC is internalized by the target cancer cell. biochempeg.com
The valine-alanine (Val-Ala) dipeptide linker evolved from the Val-Cit motif. nih.gov While Val-Cit is highly effective, the Val-Ala linker offers certain advantages, including potentially lower hydrophobicity. iris-biotech.denih.gov High hydrophobicity in an ADC can lead to aggregation and faster clearance from circulation, negatively impacting its therapeutic window. acs.org Studies have shown that the Val-Ala linker is also efficiently cleaved by lysosomal enzymes, albeit sometimes at a different rate than Val-Cit, while maintaining high stability in human plasma. iris-biotech.debroadpharm.com This makes it a potent and widely used strategy in the design of modern ADCs. proteogenix.science The cleavage of the dipeptide by cathepsins often triggers a self-immolative cascade through a spacer like p-aminobenzyl carbamate (B1207046) (PABC), which ensures the release of the unmodified, fully active payload. proteogenix.science
Current Research Landscape and Unaddressed Challenges in Mc-Val-Ala-PBD Research
The combination of a PBD dimer warhead with a cleavable Val-Ala linker has led to the development of several ADCs that have entered clinical trials. nih.govrsc.org However, research is ongoing to further optimize this platform. Key challenges remain, including managing the inherent toxicities associated with highly potent PBD payloads. mdpi.comnih.gov Despite the targeted delivery mechanism, off-target toxicities can still occur, and a significant number of ADC projects, including those with PBD dimers, have been discontinued. nih.govnjbio.com
Current research focuses on several areas to address these challenges:
Linker Optimization: While Val-Ala is effective, there is continuous exploration of alternative linker chemistries to further improve stability and cleavage specificity. rsc.orgnih.gov This includes investigating novel peptide sequences and non-peptidic cleavable motifs. rsc.org
Payload Modification: Research is also directed at fine-tuning the PBD warhead itself to modulate its potency and physicochemical properties, potentially improving the therapeutic index. acs.org
Conjugation Technology: The site of conjugation on the antibody can significantly impact ADC stability and efficacy. cam.ac.uk Site-specific conjugation technologies are being employed to create more homogeneous ADCs with defined drug-to-antibody ratios (DARs), moving away from the stochastic conjugation methods that produce heterogeneous mixtures. rsc.org
Understanding Resistance Mechanisms: As with all cancer therapies, the development of resistance is a major hurdle. Research is needed to understand the mechanisms by which cancer cells may become resistant to PBD-based ADCs and to develop strategies to overcome this resistance.
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H64N8O12/c1-35(2)56(65-53(69)11-8-7-9-22-66-54(70)20-21-55(66)71)58(73)63-36(3)57(72)64-41-16-12-37(13-17-41)39-25-42-31-61-47-29-51(49(77-5)27-45(47)59(74)67(42)33-39)79-23-10-24-80-52-30-48-46(28-50(52)78-6)60(75)68-34-40(26-43(68)32-62-48)38-14-18-44(76-4)19-15-38/h12-21,27-36,42-43,56H,7-11,22-26H2,1-6H3,(H,63,73)(H,64,72)(H,65,69)/t36-,42-,43-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIMWSQDICMSE-DGCIIGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)C=CC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H64N8O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342820-51-2 | |
| Record name | Mc-Val-Ala-pbd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342820512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TALIRINE MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y234W15BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Derivatization of Mc Val Ala Pbd
Stereoselective Synthesis of Pyrrolobenzodiazepine (PBD) Core Structures
The pyrrolobenzodiazepine (PBD) core is the pharmacologically active component of Mc-Val-Ala-PBD, exerting its cytotoxic effect by crosslinking DNA. creative-biolabs.combiopharminternational.com The synthesis of this tricyclic system, which comprises a substituted aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring, presents considerable stereochemical challenges. biopharminternational.com A critical feature of the PBD core is the chiral center at the C11a position, which is crucial for its biological activity. biopharminternational.comnih.gov
Modern synthetic strategies focus on achieving high stereoselectivity. One notable approach involves a late-stage Julia-Kocienski olefination to introduce an ethylidene substituent with superior stereocontrol over the C-(S) stereogenic center. acs.org Another method employs a one-pot coupling-cyclization sequence starting from readily available materials like anthranilic acids and trans-4-hydroxy-l-proline ester. acs.org Furthermore, a robust synthetic route developed for clinical-scale production utilizes a convergent strategy, which involves the synthesis of two monomeric PBD units that are later combined. nih.gov This method allows for precise control over the stereochemistry at the C11a position. nih.gov The imine functionality at the N10-C11 position, which is responsible for DNA alkylation, is a key structural element that must be preserved or strategically introduced during the synthesis. biopharminternational.comgoogle.com
Design and Synthesis of Maleimidocaproyl-Valine-Alanine (Mc-Val-Ala) Linkers
The Mc-Val-Ala linker is a crucial component of Mc-Val-Ala-PBD, connecting the cytotoxic PBD payload to a monoclonal antibody in an ADC construct. creative-biolabs.commedchemexpress.com This linker is designed to be stable in systemic circulation but cleavable by enzymes, such as cathepsin B, which are often overexpressed in the lysosomal compartments of cancer cells. nih.govnih.gov The valine-alanine (Val-Ala) dipeptide sequence is specifically recognized and cleaved by these proteases. nih.govnih.gov
Optimization of Conjugation Chemistry for Mc-Val-Ala-PBD Integration into Complex Biomolecules
The successful integration of the Mc-Val-Ala-PBD drug-linker into a complex biomolecule, such as a monoclonal antibody, is paramount for creating an effective ADC. The conjugation chemistry must be efficient, site-specific, and yield a stable conjugate with a defined drug-to-antibody ratio (DAR). scirp.org
Thiol-Maleimide Click Chemistry Approaches for Site-Specific Attachment
Thiol-maleimide "click" chemistry is a widely utilized and robust method for the site-specific attachment of drug-linkers like Mc-Val-Ala-PBD to antibodies. researchgate.net This reaction involves the Michael addition of a thiol group (from a cysteine residue on the antibody) to the maleimide (B117702) group of the linker. researchgate.netjove.com
To achieve site-specificity, antibodies can be engineered to contain a specific number of accessible cysteine residues at defined locations. acs.orgacs.org This is often accomplished by mutating specific amino acids, such as serine, to cysteine (e.g., THIOMAB™ technology). biopharminternational.comtandfonline.com The process typically involves the reduction of interchain disulfide bonds to expose the reactive thiol groups, followed by conjugation with the maleimide-containing drug-linker. acs.orgacs.org This approach allows for the production of homogeneous ADCs with a controlled DAR, which is crucial for optimizing the therapeutic window. acs.org
| Conjugation Strategy | Key Features | Outcome |
| Engineered Cysteine | Introduction of cysteine residues at specific sites on the antibody. biopharminternational.comacs.org | Homogeneous ADCs with controlled DAR. acs.org |
| Thiol-Maleimide Reaction | Covalent bond formation between a thiol and a maleimide. researchgate.netjove.com | Stable linkage under physiological conditions. researchgate.net |
| THIOMAB™ Technology | A specific engineered cysteine approach for site-specific conjugation. biopharminternational.comtandfonline.com | Precise control over conjugation site and DAR. tandfonline.com |
Evaluation of Novel Linker Attachment Points on PBD Moiety
While the Mc-Val-Ala linker is typically attached to the PBD dimer at the C2 position, researchers have explored alternative attachment points to modulate the properties of the resulting ADC. google.com The C8 position of the PBD A-ring is a common point for attaching various substituents to improve properties like DNA sequence selectivity. mdpi.combiorxiv.org Another potential attachment point is the N10 position on the PBD core. google.comnih.gov
| Attachment Point | Rationale | Potential Impact |
| C2 Position | Common attachment site for cleavable linkers. google.com | Established chemistry, predictable release. google.com |
| C8 Position | Used for attaching modifying groups to the PBD core. mdpi.combiorxiv.org | Can improve DNA binding selectivity and other properties. mdpi.com |
| N10 Position | Alternative attachment site for linkers. google.comnih.gov | May alter release kinetics and payload stability. nih.gov |
| Aniline Nitrogen | Mimics self-immolative spacers for clean payload release. nih.gov | Efficient release of the unmodified PBD warhead. nih.gov |
Chemoenzymatic Synthesis Strategies for Modified Peptide-Warhead Constructs
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like modified peptide-warhead constructs. mdpi.combeilstein-journals.org This approach offers several advantages, including high stereoselectivity and the ability to perform reactions under mild conditions, which is crucial when dealing with sensitive molecules like PBDs. mdpi.com
In the context of Mc-Val-Ala-PBD, chemoenzymatic methods can be employed to synthesize the dipeptide linker or to modify the peptide sequence. mdpi.com For instance, proteases can be used in a kinetically controlled process to catalyze the formation of peptide bonds. frontiersin.org This allows for the incorporation of non-natural amino acids or other modifications into the linker to enhance its properties, such as stability or cleavage specificity. mdpi.com The use of enzymes like papain or thermolysin can facilitate the stereoselective synthesis of the peptide component, which is then chemically conjugated to the PBD warhead and the maleimide spacer. frontiersin.org
Methodologies for Isotopic Labeling of Mc-Val-Ala-PBD for Mechanistic Studies
Isotopic labeling is an invaluable tool for elucidating the mechanism of action, pharmacokinetics, and metabolism of complex molecules like Mc-Val-Ala-PBD. By replacing certain atoms with their stable or radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H, ³H), researchers can track the molecule and its metabolites within biological systems.
The synthesis of isotopically labeled Mc-Val-Ala-PBD requires the introduction of the label at a specific position within the molecule. This can be achieved by using a labeled precursor during the synthesis of either the PBD core, the Val-Ala dipeptide, or the maleimidocaproyl spacer. For example, labeled amino acids can be used in the synthesis of the dipeptide linker. The labeled compound can then be used in various analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to study its fate in vitro and in vivo. scirp.orgcreative-diagnostics.com These studies provide crucial information on linker stability, the mechanism of payload release, and the identification of metabolites.
Molecular and Cellular Mechanisms of Action of Mc Val Ala Pbd
Detailed Elucidation of PBD Dimer-DNA Minor Groove Interactions
The cytotoxic activity of Mc-Val-Ala-PBD stems from its pyrrolobenzodiazepine (PBD) dimer moiety. PBDs are a class of synthetic, sequence-selective DNA-interactive agents derived from naturally occurring antitumor antibiotics. mdpi.comnih.gov The unique three-dimensional structure of PBDs, conferred by a chiral center at the C11a position, allows them to fit precisely within the minor groove of DNA. mdpi.com
Once situated in the minor groove, PBDs form a covalent aminal linkage between their electrophilic imine moiety at the N10-C11 position and the C2-NH2 group of a guanine (B1146940) base. mdpi.comnih.gov PBD dimers, which consist of two PBD units joined by a flexible tether at their C8 positions, are capable of binding to two separate guanine bases, resulting in the formation of DNA adducts. cellmosaic.comadcreview.com These adducts can be mono-alkylated, where only one PBD unit binds to DNA, or cross-linked, where both units bind. mdpi.com The cross-links can be either intrastrand (connecting two guanines on the same DNA strand) or interstrand (connecting guanines on opposite strands), which are particularly difficult for cellular repair mechanisms to resolve. mdpi.comadcreview.com
The interaction of PBD dimers with DNA is not random; it exhibits significant sequence selectivity. The formation of adducts is highly dependent on the arrangement of guanine bases within the DNA sequence. nih.gov PBD dimers preferentially bind to purine-rich sequences, with a particular affinity for 5'-Pu-G-Pu-3' motifs (where Pu is a purine). adcreview.comnih.gov
Studies with the PBD dimer SJG-136, a structural analogue of the PBD moiety in Mc-Val-Ala-PBD, have provided detailed insights into this selectivity. Interstrand cross-links are most efficiently formed in specific sequences, such as 5'-Pu-GATC-Py-3' (where Py is a pyrimidine). adcreview.comacs.org The ability of the PBD dimer to span the minor groove and react with guanines on opposite strands is dictated by the length of the linker connecting the two PBD units and the number of base pairs separating the reactive guanines. nih.gov Less favored cross-linking sites, such as those with a 5'-GXXC-3' motif, are also recognized but result in adducts of lower affinity. acs.org The type and distribution of adducts—interstrand, intrastrand, or mono-alkylated—are therefore determined by the specific DNA sequence encountered by the PBD dimer. nih.gov
| PBD Dimer Binding Site Characteristics | Description | Reference |
| Primary Recognition Motif | PBDs show a preference for 5'-Pu-G-Pu-3' sequences. | nih.gov |
| High-Affinity Interstrand Cross-link | Efficiently forms at 5'-Pu-GATC-Py-3' sequences. | adcreview.comacs.org |
| Lower-Affinity Cross-link Sites | Adducts can form at various 5'-GXXC-3' motifs. | acs.org |
| Adduct Type Determinants | The formation of interstrand vs. intrastrand vs. mono-alkylated adducts depends on the specific positioning and separation of reactive guanine bases. | nih.gov |
A remarkable feature of PBD dimer-DNA adducts is that they induce minimal distortion of the DNA double helix. adcreview.com This "stealth" modification is thought to allow the adducts to evade detection by cellular DNA repair machinery, contributing to their persistence and high cytotoxicity. adcreview.com
Despite the lack of significant helical distortion, the formation of a covalent PBD adduct has a profound impact on the stability of the DNA duplex. The cross-linking of the two DNA strands significantly increases the thermal stability of the molecule. Studies with SJG-136 have shown that interstrand adducts can increase the melting temperature of a DNA oligonucleotide by as much as 47°C, while intrastrand adducts can cause an increase of up to 44°C. oup.com This stabilization effect is a direct consequence of the covalent linkages and is a strong correlate of the cytotoxic potential of PBD dimers. oup.com
Sequence Selectivity of DNA Alkylation and Cross-linking by PBD Moiety
Enzymatic Cleavage Kinetics and Specificity of Mc-Val-Ala Linker
The Mc-Val-Ala portion of the compound is a dipeptide linker designed to be cleaved by specific enzymes within the target cell. glpbio.comnih.gov This linker connects the PBD payload to the antibody, ensuring that the highly potent cytotoxin remains inactive and tethered until it reaches its intended site of action. The Valine-Alanine (Val-Ala) sequence was selected for its properties as a substrate for lysosomal proteases, while also offering favorable physicochemical characteristics. nih.goviris-biotech.de
Upon internalization into a target cancer cell, the ADC is trafficked to lysosomes, which are acidic organelles containing a host of degradative enzymes. mdpi.combiorxiv.org The Val-Ala linker is specifically designed to be a substrate for certain lysosomal proteases, most notably Cathepsin B. nih.govdebiopharm.com Cathepsin B, a cysteine protease that is often overexpressed in tumor cells, recognizes and cleaves the peptide bond in the Val-Ala sequence. mdpi.comcam.ac.uk This enzymatic cleavage is the critical bioactivation step, liberating the PBD payload from the antibody and linker components, allowing it to diffuse from the lysosome and exert its cytotoxic function. biorxiv.orgcreative-biolabs.com The development of the Val-Ala linker was directly inspired by the success of other protease-sensitive linkers used in clinically approved ADCs. nih.gov
The efficiency of the enzymatic cleavage of the Val-Ala linker is not solely dependent on the peptide sequence itself but is also influenced by the surrounding chemical environment. The choice of Val-Ala over other dipeptides, such as the commonly used Valine-Citrulline (Val-Cit), is often driven by the nature of the payload. nih.gov
| Linker Comparison: Val-Ala vs. Val-Cit | Val-Ala | Val-Cit | Reference |
| Relative Cleavage Rate (Cathepsin B) | Slower (approx. 50% of Val-Cit rate) | Faster | iris-biotech.decam.ac.uk |
| Hydrophobicity | Lower | Higher | iris-biotech.decam.ac.uk |
| Suitability for PBD Payloads | Superior due to lower hydrophobicity, preventing aggregation. | Less suitable for highly lipophilic payloads. | nih.gov |
| Plasma Stability | High | High, but can be susceptible to certain esterases in preclinical mouse models. | nih.goviris-biotech.de |
Role of Lysosomal Proteases (e.g., Cathepsin B) in Payload Release
Intracellular Trafficking, Subcellular Localization, and Bioactivation Pathways of Mc-Val-Ala-PBD
The journey of the Mc-Val-Ala-PBD payload from outside the cell to the nuclear DNA is a highly orchestrated process involving several distinct cellular compartments and events. This pathway ensures that the potent cytotoxin is released in a targeted manner, maximizing its effect on cancer cells while minimizing systemic exposure.
The process begins when the ADC binds to a specific antigen on the surface of a cancer cell. mdpi.com This binding triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC-antigen complex, forming an endosome. mdpi.combiorxiv.org The endosome then matures and traffics deeper into the cell, eventually fusing with a lysosome. mdpi.com
It is within the harsh, acidic environment of the lysosome that the bioactivation of the payload occurs. Lysosomal proteases, such as Cathepsin B, cleave the Val-Ala linker, releasing the PBD payload from the antibody. biorxiv.org Once liberated, the now-active PBD warhead can exit the lysosome and enter the cytosol. From the cytosol, it diffuses into the nucleus, the site of its ultimate action. biorxiv.org In the nucleus, the PBD dimer binds to the minor groove of DNA, forming covalent cross-links that trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death). mdpi.combiorxiv.org Some studies also suggest that after cleavage, a payload-phosphate adduct may be released, which is then converted to the free payload by cellular phosphatases. rsc.org
| Step | Cellular Location | Event | Reference |
| 1. Binding | Cell Surface | The antibody component of the ADC binds to its target antigen. | mdpi.com |
| 2. Internalization | Cytoplasm | The ADC-antigen complex is internalized via endocytosis into an endosome. | mdpi.combiorxiv.org |
| 3. Trafficking | Cytoplasm | The endosome traffics through the cell and fuses with a lysosome. | mdpi.com |
| 4. Bioactivation (Payload Release) | Lysosome | Cathepsin B and other proteases cleave the Mc-Val-Ala linker, releasing the active PBD payload. | nih.govbiorxiv.org |
| 5. Subcellular Transit | Cytosol → Nucleus | The freed PBD payload diffuses out of the lysosome, through the cytosol, and into the nucleus. | biorxiv.org |
| 6. Target Engagement | Nucleus | The PBD dimer binds covalently to the minor groove of DNA, forming cross-links and inducing cell death. | mdpi.comadcreview.com |
Disruption of DNA Replication and Transcription Processes
The cytotoxic effects of Mc-Val-Ala-PBD are initiated after the cleavage of the linker and the release of the PBD dimer warhead. This PBD dimer is a highly effective DNA alkylating agent. cellmosaic.com Its mechanism involves a sequence-selective binding to the minor groove of DNA. adcreview.comadcreview.com
PBD dimers form highly stable covalent bonds (adducts) with the exocyclic C2-amino group of guanine bases. explorationpub.comadcreview.complos.org The structure of the PBD dimer allows it to span several base pairs and form DNA interstrand or intrastrand cross-links, covalently linking two separate guanine residues. adcreview.comexplorationpub.commdpi.com This cross-linking action is highly efficient and minimally distorts the DNA helix, which may allow it to evade detection by cellular DNA repair mechanisms. adcreview.comexplorationpub.commdpi.com
These PBD-DNA adducts physically obstruct the DNA strand separation necessary for both replication and transcription. explorationpub.comacs.org The presence of these cross-links causes the stalling of DNA replication forks and inhibits the progression of RNA polymerase along the DNA template, thereby halting both DNA synthesis and the transcription of genes into messenger RNA. adcreview.commdpi.comaacrjournals.org This comprehensive shutdown of nucleic acid synthesis is a primary contributor to the potent cytotoxicity of the compound. cellmosaic.comcellmosaic.com
| Finding | Mechanism | Consequence |
| Sequence-Selective Binding | The PBD dimer payload binds to the minor groove of DNA, with a preference for 5'-Pu-GATC-Py-3' sequences. adcreview.com | Targets specific sites on the cellular DNA. |
| Covalent Adduct Formation | Forms a covalent bond between the electrophilic C11 position of the PBD and the nucleophilic N2 of guanine. adcreview.comadcreview.com | Creates a stable, damaging DNA lesion. |
| DNA Cross-Linking | Capable of forming both interstrand and intrastrand cross-links between guanine bases on opposite or the same DNA strands. mdpi.com | Prevents the separation of DNA strands. |
| Inhibition of DNA Processing | The PBD-DNA adducts block the movement of DNA and RNA polymerases. explorationpub.complos.orgcreative-biolabs.com | Halts DNA replication and transcription, leading to cellular dysfunction. |
Induction of DNA Damage Response (DDR) Pathways and Cell Cycle Perturbation
The formation of extensive DNA adducts and cross-links by the PBD dimer is recognized by the cell as significant DNA damage, triggering a complex signaling network known as the DNA Damage Response (DDR). creative-biolabs.comnih.gov The DDR pathway serves as a crucial cellular mechanism to sense DNA lesions, signal their presence, and promote either DNA repair or programmed cell death. researchgate.net
A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as γ-H2AX. tandfonline.com Foci of γ-H2AX serve as markers for DNA double-strand breaks and act as platforms to recruit other DDR proteins. tandfonline.com The DDR cascade involves the activation of apical kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). researchgate.nettandfonline.com
The activation of these DDR pathways leads to the perturbation of the cell cycle. Checkpoint kinases, activated by ATM and ATR, enforce cell cycle arrest, providing the cell with an opportunity to repair the damaged DNA. researchgate.net Following exposure to PBD dimers, cells commonly arrest at the G2/M phase of the cell cycle. adcreview.comnih.gov This G2 checkpoint prevents cells with damaged DNA from entering mitosis, a critical safeguard against the propagation of genetic errors. If the DNA damage is too severe to be repaired, the DDR signaling will shift from promoting repair to initiating programmed cell death. tandfonline.com
| Cellular Event | Key Molecular Markers/Pathways | Outcome |
| DNA Damage Sensing | Formation of PBD-DNA adducts and cross-links. | Activation of the DNA Damage Response (DDR). creative-biolabs.com |
| DDR Signal Transduction | Phosphorylation of H2AX to form γ-H2AX; activation of ATM and ATR kinases. tandfonline.com | Amplification of the damage signal and recruitment of repair proteins. |
| Cell Cycle Perturbation | Activation of cell cycle checkpoints. | Arrest of the cell cycle, predominantly at the G2/M boundary. adcreview.comnih.gov |
Mechanisms Leading to Programmed Cell Death (Apoptosis, Necroptosis) Following Mc-Val-Ala-PBD Exposure
When DNA damage induced by the PBD payload of Mc-Val-Ala-PBD is overwhelming and cannot be resolved by cellular repair machinery, the cell is directed to undergo programmed cell death. The primary and most well-documented mechanism is apoptosis. explorationpub.comtandfonline.comaacrjournals.org
Apoptosis: Apoptosis is a regulated, non-inflammatory form of cell suicide executed by a family of cysteine proteases called caspases. mdpi.commdpi.com The commitment to apoptosis following PBD-induced DNA damage can be mediated through both p53-dependent and p53-independent pathways. tandfonline.com
In cancer cells with functional p53, the severe DNA damage leads to the stabilization and activation of the p53 tumor suppressor protein. tandfonline.com Activated p53 can induce the expression of pro-apoptotic genes, including those from the Bcl-2 family like Bax, while repressing anti-apoptotic proteins like Bcl-XL. tandfonline.com
In cancer cells with mutated or deficient p53, apoptosis can still be initiated, indicating the existence of p53-independent mechanisms. tandfonline.com This highlights the robust nature of the cell death signal generated by PBD-induced damage.
Ultimately, these pathways converge on the activation of effector caspases, which dismantle the cell by cleaving critical cellular substrates, resulting in the characteristic morphological changes of apoptosis. acs.orgaacrjournals.org
Necroptosis: Necroptosis is a distinct, pro-inflammatory form of regulated cell death that can be initiated under certain conditions, particularly when apoptosis is blocked. oup.com It is executed by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase-Like (MLKL). oup.comnih.gov Upon activation, MLKL oligomerizes and translocates to the plasma membrane, which it disrupts, causing cell lysis. nih.gov While PBD-induced cell death is predominantly apoptotic, the extensive cellular damage and stress could potentially trigger necroptotic pathways, although this is less characterized in the context of PBDs compared to apoptosis. TNF-induced necrosis in L929 cells, for instance, involves PARP-1 activation leading to ATP depletion, a mechanism distinct from but related to overwhelming cellular damage. molbiolcell.org The primary route to cell death following Mc-Val-Ala-PBD exposure described in the literature is apoptosis, driven by catastrophic DNA damage. adcreview.comexplorationpub.com
| Process | Key Mediators | Cellular Outcome |
| Apoptosis (p53-dependent) | p53, Bax, Bcl-XL, Caspases. tandfonline.com | Regulated cell dismantling, cell shrinkage, formation of apoptotic bodies. |
| Apoptosis (p53-independent) | Caspases. tandfonline.com | Regulated cell death in the absence of functional p53. |
| Necroptosis | RIPK1, RIPK3, MLKL. oup.comnih.gov | Pro-inflammatory cell lysis, membrane rupture. |
Structure Activity Relationship Sar and Rational Design of Mc Val Ala Pbd Analogs
Influence of Mc-Val-Ala Linker Modifications on Stability and Cleavage Rate
The linker connecting the PBD payload to the antibody is designed to be stable in systemic circulation and efficiently cleaved within the target cancer cell. acs.org The Mc-Val-Ala-PBD construct uses a dipeptide linker (Val-Ala) that is a substrate for lysosomal proteases like cathepsin B. rsc.orgiris-biotech.de
The choice of amino acids in the dipeptide sequence significantly affects the linker's cleavage rate and stability. The Val-Ala linker is a modification of the more commonly used Val-Cit (valine-citrulline) linker. acs.org
Val-Ala vs. Val-Cit: In isolated cathepsin B cleavage assays, the Val-Ala linker was found to be cleaved at approximately half the rate of the Val-Cit linker. rsc.orgiris-biotech.de However, this difference in cleavage rate did not always translate to a difference in the in vitro potency of the resulting ADCs, suggesting the involvement of other proteases or that a threshold level of released payload is achieved in both cases. rsc.orgacs.org
Other Dipeptides: Studies screening various dipeptide linkers found that sequences with L-amino acids were effectively processed in lysosomes. acs.org For instance, linkers like L-Val-L-Gln and L-Val-L-Thr were rapidly cleaved. acs.org In contrast, a linker with D-amino acids (D-Ala-D-Ala) resulted in an ADC with inferior cytotoxic potency. acs.org The stability of valine-containing linkers can be compromised in mouse plasma due to the enzyme carboxylesterase 1C (Ces1C), a challenge for preclinical evaluation. preprints.orgnih.gov
| Dipeptide Linker | Key Property | Finding | Reference |
|---|---|---|---|
| Val-Ala | Cleavage Rate | Cleaved at half the rate of Val-Cit by cathepsin B. | rsc.orgiris-biotech.de |
| Val-Ala | Hydrophilicity | Exhibits lower hydrophobicity/better hydrophilicity than Val-Cit, reducing aggregation. | nih.govmdpi.com |
| Val-Cit | Cleavage Rate | Faster cleavage by cathepsin B compared to Val-Ala. | rsc.orgiris-biotech.de |
| Val-Cit | Stability | Susceptible to premature cleavage by carboxylesterase Ces1C in mouse plasma and human neutrophil elastase. | acs.orgpreprints.org |
| L-Val-L-Gln, L-Val-L-Thr | Cleavage Rate | Rapidly cleaved by lysosomal proteases. | acs.org |
| D-Ala-D-Ala | Cytotoxicity | Resulted in ADCs with inferior in vitro cytotoxic potency. | acs.org |
The physicochemical properties of the linker, particularly its balance between hydrophilicity and lipophilicity, are crucial. researchgate.net Highly lipophilic linkers and payloads can lead to ADC aggregation, especially at high drug-to-antibody ratios (DARs), which can impair their function and pharmacokinetics. acs.org
Studies have shown that for certain compounds, an optimal hydrophilic-lipophilic balance (HLB) value is characteristic for achieving the best intracellular accumulation. researchgate.net While this is a complex relationship, it underscores the importance of tuning the linker's properties to enhance intracellular delivery and efficacy. researchgate.net
Impact of Amino Acid Substitutions within the Dipeptide Sequence
Correlating Physicochemical Properties with Pre-clinical Biological Activity
The preclinical performance of an Mc-Val-Ala-PBD-based ADC is a result of the combined physicochemical properties of the antibody, linker, and payload. Key properties that correlate with biological activity include the drug-to-antibody ratio (DAR), stability, and hydrophobicity.
Drug-to-Antibody Ratio (DAR): The DAR is a critical parameter. acs.org The high potency of PBD dimers allows for the construction of effective ADCs with low DARs, typically around 2. ucl.ac.uk While a higher DAR might seem to imply greater efficacy, it can also lead to increased aggregation due to the lipophilicity of the payload and linker, and may increase clearance, thus reducing residence time and effectiveness. acs.org Site-specific conjugation methods that produce homogeneous ADCs with a precise DAR (e.g., DAR=2 or 4) have shown superior pharmacological profiles compared to heterogeneous mixtures from conventional conjugation. rsc.org
Stability: Linker stability is paramount. The linker must be stable enough to prevent premature release of the PBD payload in circulation, while allowing for efficient cleavage at the target site. acs.org Enhanced plasma stability, as observed in linkers designed to resist enzymatic degradation in plasma, correlates with better therapeutic efficacy and tolerability in preclinical models. nih.govrsc.org
Rational Design Principles for Optimizing Therapeutic Index in Mc-Val-Ala-PBD Conjugates
The therapeutic index, a measure of a drug's safety and efficacy, is a critical consideration in the development of antibody-drug conjugates (ADCs). For ADCs utilizing the highly potent pyrrolobenzodiazepine (PBD) dimer payload linked via a Mc-Val-Ala linker, rational design strategies are paramount to maximizing anti-tumor activity while minimizing off-target toxicities. Key principles focus on the interplay between the linker, the payload, and the drug-to-antibody ratio (DAR).
Linker Selection and its Impact on Physicochemical Properties
The Val-Ala dipeptide was rationally selected over the more commonly used Val-Cit (valine-citrulline) linker for PBD-based ADCs due to its comparatively lower hydrophobicity. mdpi.comcreative-biolabs.com This characteristic is crucial when working with lipophilic payloads like PBD dimers. Research has shown that attempts to achieve a high DAR with Val-Cit linkers and lipophilic drugs can lead to significant precipitation and aggregation of the ADC. mdpi.com In contrast, the Val-Ala linker permits a higher DAR with limited aggregation. mdpi.comcreative-biolabs.com For instance, one study demonstrated that a Val-Ala linker could achieve a DAR of up to 7.4 with less than 10% aggregation. creative-biolabs.com This is a significant advantage, as a higher DAR can increase the amount of cytotoxic payload delivered to the tumor site. mdpi.com
While both Val-Ala and Val-Cit linkers are substrates for the lysosomal protease cathepsin B, enabling payload release within the target cell, their cleavage kinetics can differ. Some studies have shown a twofold decrease in cleavage rates for Val-Ala by cathepsin B compared to Val-Cit. rsc.org However, this did not necessarily translate to a decrease in in vitro potency, suggesting the involvement of other proteases in payload release. rsc.org Ultimately, the superior performance of Val-Ala in the context of PBDs is attributed to its ability to create more stable and less aggregated ADCs at higher DARs. mdpi.comcreative-biolabs.com
Table 1: Comparison of Val-Ala and Val-Cit Linkers for PBD-based ADCs
| Feature | Val-Ala Linker | Val-Cit Linker | Rationale for PBD Conjugates |
|---|---|---|---|
| Hydrophobicity | Lower | Higher | Mitigates aggregation issues associated with lipophilic PBD payloads. mdpi.comcreative-biolabs.com |
| Achievable DAR | High (e.g., up to 7.4) | Limited with lipophilic payloads | Allows for higher drug loading without compromising ADC stability. mdpi.comcreative-biolabs.com |
| Aggregation | Low | High with lipophilic payloads | Improves homogeneity and pharmacokinetic profile of the ADC. mdpi.comcreative-biolabs.com |
| Cathepsin B Cleavage | Efficient | Generally faster | Both are effective, but Val-Ala's physicochemical advantages are paramount for PBDs. rsc.org |
Payload Potency Attenuation and Drug-to-Antibody Ratio (DAR) Optimization
The extreme potency of PBD dimers is a double-edged sword. While it allows for effective cancer cell killing, it also increases the risk of off-target toxicity, leading to a narrow therapeutic window. nih.govucl.ac.uk This has led to the exploration of two key rational design strategies: attenuating the payload's intrinsic potency and optimizing the DAR.
One innovative approach is the development of "pro-PBD" payloads. These are PBD dimers where one of the reactive imine functionalities is temporarily "capped," rendering the molecule less potent until it is activated within the tumor cell. synaffix.com This design aims to improve the ADC's tolerability, potentially allowing for higher doses to be administered safely. Studies on pro-PBD ADCs have shown comparable in vitro cytotoxicity to their traditional PBD counterparts but with significantly better tolerability at higher doses in preclinical models. synaffix.com
Another critical principle is the optimization of the DAR. For highly potent payloads like PBDs, a lower DAR may be advantageous for improving the therapeutic index. nih.gov Research comparing ADCs with different DARs has indicated that a lower drug loading can enhance the therapeutic index by reducing toxicity. nih.gov A homogeneous ADC with a low DAR, such as DAR=1 or DAR=2, is considered a potential solution to achieve a clinically relevant therapeutic window for PBD-based conjugates. nih.gov Site-specific conjugation technologies are instrumental in producing these homogeneous, low-DAR ADCs, which have demonstrated improved pharmacokinetic properties and a wider therapeutic index in preclinical studies. mdpi.comnih.gov
Table 2: Rational Design Strategies for Optimizing Mc-Val-Ala-PBD Therapeutic Index
| Strategy | Principle | Research Finding | Impact on Therapeutic Index |
|---|---|---|---|
| Linker Choice | Utilize a less hydrophobic linker. | Val-Ala demonstrates lower hydrophobicity and causes less aggregation than Val-Cit when conjugated with lipophilic PBDs. mdpi.comcreative-biolabs.com | Improved: Reduces aggregation-induced clearance and non-specific toxicity. mdpi.comresearchgate.net |
| Payload Modification | Attenuate the intrinsic potency of the PBD dimer. | "Pro-PBD" ADCs with capped imines show good tolerability at high doses (up to 20 mg/kg) in preclinical models. synaffix.com | Improved: Increases the maximum tolerated dose, widening the therapeutic window. synaffix.com |
| DAR Optimization | Lower the number of payload molecules per antibody. | Homogeneous, low-DAR (e.g., DAR=1) ADCs are being developed to manage the high potency of PBDs. nih.gov | Improved: Decreases the risk of off-target toxicities associated with highly potent payloads. nih.gov |
| Conjugation Site | Employ site-specific conjugation methods. | Engineered cysteine mutations (e.g., S239C) allow for the creation of homogeneous ADCs with a defined DAR of ~2. | Improved: Leads to a more predictable pharmacokinetic profile and better overall performance. |
Pre Clinical Biological Evaluation of Mc Val Ala Pbd in Advanced in Vitro and in Vivo Models
Comparative Cytotoxicity Profiling Across Diverse Cancer Cell Lines
The initial evaluation of any potential anti-cancer agent involves assessing its cytotoxic activity against a panel of cancer cell lines. This provides insights into its potency and spectrum of activity.
Determination of Half-Maximal Effective Concentration (EC50) Values
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency, representing the concentration at which it induces a response halfway between the baseline and maximum effect. For Mc-Val-Ala-PBD, when conjugated to various antibodies to form ADCs, the EC50 values are typically in the picomolar to low nanomolar range, highlighting the extreme potency of the PBD payload. mdpi.com
For instance, studies have shown that ADCs utilizing PBD dimers can exhibit EC50 values as low as 7.8 pM in certain cancer cell lines. nih.gov The cytotoxic potency of PBD dimer warheads is significant, with a mean GI50 (the concentration causing 50% growth inhibition) of 151.5 pM across a panel of human solid tumor and hematological cancer cell lines. In another study, a PBD-containing ADC demonstrated potent in vitro cytotoxicity in CD19-expressing human cell lines with IC50 values (concentration causing 50% inhibition) between 4-30 nM.
A novel ADC targeting HER2-expressing breast cancer cells, MDA-MB-435 and SK-BR-3, showed selective cytotoxicity with EC50 values in the range of 100–400 pM. mdpi.com Another ADC displayed potent antitumor activities against various cell lines with IC50 values ranging from 0.025–0.316 nM. mdpi.com
| ADC/Payload | Cell Line(s) | EC50/IC50/GI50 Value | Reference |
|---|---|---|---|
| Rova-T (PBD-based ADC) | HEK-293T.hDLL3 | 7.8 pM | nih.gov |
| PBD dimer warhead (SG3199) | Human solid tumor and hematological cancer cell lines | 151.5 pM (Mean GI50) | |
| ADCT-402 (PBD-based ADC) | CD19-expressing human cell lines | 4-30 nM (IC50) | |
| Novel HER2-targeting ADC | MDA-MB-435, SK-BR-3 | 100–400 pM (EC50) | mdpi.com |
| Novel ADC | Breast, lung, gastric, and ovarian cell lines | 0.025–0.316 nM (IC50) | mdpi.com |
Cell Line Sensitivity and Resistance Phenotypes
The sensitivity of cancer cell lines to Mc-Val-Ala-PBD-containing ADCs is multifactorial. A primary determinant is the expression level of the target antigen on the cell surface. aacrjournals.org Higher antigen expression generally leads to increased ADC binding and internalization, resulting in greater cytotoxicity. aacrjournals.org
However, resistance can emerge. One of the key advantages of PBD dimers is that they are not typically substrates for the multidrug resistance (MDR) protein P-glycoprotein (P-gp), a common mechanism of resistance to many chemotherapeutic agents. mdpi.com This suggests that ADCs with a Mc-Val-Ala-PBD payload may be effective against tumors that have developed resistance to other therapies. mdpi.com
Cellular Uptake, Retention, and Efflux Mechanisms of Mc-Val-Ala-PBD
The efficacy of an ADC is critically dependent on its ability to be internalized by the target cancer cell, release its payload, and for the payload to be retained within the cell to exert its cytotoxic effect.
The process begins with the ADC binding to its specific antigen on the cancer cell surface. nih.gov This is followed by internalization, typically through receptor-mediated endocytosis. nih.gov The ADC-antigen complex is then trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes, including cathepsin B. mdpi.comnih.gov
Inside the lysosome, the Val-Ala linker of Mc-Val-Ala-PBD is cleaved by cathepsin B. mdpi.comosf.io This enzymatic cleavage releases the PBD payload. mdpi.com Once liberated, the highly potent PBD dimer can diffuse from the lysosome into the cytoplasm and subsequently enter the nucleus. nih.gov In the nucleus, it binds to the minor groove of DNA and forms covalent cross-links, which are highly lethal to the cell. creative-biolabs.comnih.gov
Pharmacokinetic and Pharmacodynamic Characterization in Pre-clinical Animal Models
Pre-clinical animal models are essential for understanding how a drug behaves in a living organism, providing crucial data on its absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacological effects.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Released Payload
Following administration of an ADC, the linker's stability in the bloodstream is paramount to prevent premature release of the payload, which could lead to systemic toxicity. mdpi.com The Mc-Val-Ala linker is designed for stability in plasma and for specific cleavage within the tumor cell. mdpi.comosf.io
Studies on ADCs with cleavable linkers have shown that the chemical nature of the linker significantly influences the ADME properties, particularly the plasma pharmacokinetics and the catabolites observed in tumor and liver tissues. researchgate.net For PBD-based ADCs, the released payload's distribution and metabolism are key to its efficacy and safety profile. The hydrophobicity of the linker and payload can also play a vital role in the biodistribution of an ADC. nih.gov
Biodistribution of Mc-Val-Ala-PBD and its Conjugates
Biodistribution studies track where the ADC and its components accumulate in the body. Ideally, an ADC should selectively accumulate in the tumor tissue. Preclinical studies using animal models have demonstrated that ADCs can achieve targeted delivery. For example, a CD30-targeting ADC showed significantly higher uptake in CD30-expressing tumors compared to tumors with low or no expression. mdpi.com
| Compound/ADC | Animal Model | Key Finding | Reference |
|---|---|---|---|
| DCLL9718A (PBD-based ADC) | Mouse, Rat, Cynomolgus Monkey | >80% of PBD dimer remained conjugated after 96 hours in plasma. | nih.govresearchgate.net |
| DCLL9718A (PBD-based ADC) | Rodent (non-binding) | Showed linear pharmacokinetics. | researchgate.net |
| DCLL9718A (PBD-based ADC) | Cynomolgus Monkey (binding) | Showed non-linear pharmacokinetics, suggesting target-mediated clearance. | nih.govresearchgate.net |
| CD30-targeting ADC | Mouse | Demonstrated CD30-mediated tumor uptake. | mdpi.com |
Efficacy Assessment in Orthotopic and Patient-Derived Xenograft (PDX) Models
The therapeutic potential of antibody-drug conjugates (ADCs) utilizing the Mc-Val-Ala-PBD linker-payload system has been extensively evaluated in advanced preclinical models that more closely mimic human disease, such as orthotopic and patient-derived xenograft (PDX) models. nih.gov These models provide a more complex and representative tumor microenvironment compared to traditional cell line-derived xenografts.
In studies involving malignant mesothelioma, an ADC known as ABBV-322, which incorporates a pyrrolobenzodiazepine (PBD) payload attached via a cathepsin-cleavable Val-Ala linker, demonstrated significant tumor growth inhibition in a PDX model. mdpi.com In the 14R091 epithelioid mesothelioma PDX model, treatment with ABBV-322 resulted in a notable reduction in tumor volume compared to the control group. mdpi.com Specifically, at day 27 of the study, the average tumor volume in the ABBV-322 treated arm was 96 mm³, compared to 183 mm³ in the control arm. mdpi.com This antitumor activity also translated to a significant improvement in median survival for the mice treated with the PBD-based ADC. mdpi.com
Similarly, the efficacy of PBD-based ADCs has been shown in various breast cancer PDX models. nih.gov The ADC ABBV-176, which uses a mc-Val-Ala linker with a PBD cytotoxin, exhibited potent anti-tumor activity in the CTG-0869 and CTG-0670 breast cancer PDX models, inducing durable tumor regression. nih.gov Another study conducted a "mouse clinical trial" involving 23 different patient-derived xenograft models with BRCA1 or BRCA2 mutations, where a PBD-based ADC led to tumor stasis or regression in 61-74% of the models. researchgate.net
Further investigations in models of metastatic castrate-resistant prostate cancer (mPC) have also highlighted the efficacy of PBD-based ADCs. biorxiv.org An anti-B7H3 targeted ADC conjugated to a PBD payload was effective in 70% of the 26 mPC PDX and organoid models tested. biorxiv.org In specific PDX preclinical trials, the ADC induced complete and durable responses. For instance, the SCNPC LuCaP 145.2 model showed a complete response, with 100% of mice remaining tumor-free for over four months post-treatment. biorxiv.org The ARPC LuCaP 77 xenograft also showed a durable response. biorxiv.org Conversely, the ARPC LuCaP 167 xenograft, which was non-responsive in vitro, also showed no significant tumor regression in the in vivo PDX model. biorxiv.org
The ADC ADCT-601, which contains a Val-Ala cleavable linker and the PBD dimer cytotoxin SG3199, showed potent and lasting antitumor activity across a wide variety of human cancer xenograft models, including PDX models with varied target expression. nih.gov The efficacy of PBD-based ADCs is not limited to a single tumor type, demonstrating broad potential across different cancer indications in clinically relevant preclinical models. aacrjournals.org
| ADC (Payload-Linker) | Cancer Type | Model | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| ABBV-322 (PBD-Val-Ala) | Malignant Mesothelioma | 14R091 PDX | Significant tumor growth inhibition (96 mm³ vs. 183 mm³ control at day 27); significantly longer median survival. | mdpi.com |
| ABBV-176 (PBD-mc-Val-Ala) | Breast Cancer | CTG-0869 & CTG-0670 PDX | Potent anti-tumor activity and durable tumor regression observed. | nih.gov |
| PBD-based ADC | BRCA-mutated Cancers | 23 PDX Models (BRCA1/2 mutated) | Tumor stasis or regression in 61-74% of models. | researchgate.net |
| Anti-B7H3-PBD ADC | Metastatic Prostate Cancer | LuCaP 145.2 & LuCaP 77 PDX | Complete and durable responses; 100% tumor-free survival in LuCaP 145.2 model. | biorxiv.org |
| ADCT-601 (SG3199-Val-Ala) | Various Cancers | Multiple Xenograft & PDX models | Potent and durable antitumor activity in models with heterogeneous target expression. | nih.gov |
Investigating Synergistic and Antagonistic Effects in Combination Therapies with Mc-Val-Ala-PBD
The unique DNA-damaging mechanism of the pyrrolobenzodiazepine (PBD) payload delivered by the Mc-Val-Ala linker has prompted investigations into its use in combination therapies, particularly with agents that also modulate DNA repair pathways. The goal of such combinations is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each agent.
A significant area of research has been the combination of PBD-based ADCs with Poly (ADP-ribose) polymerase (PARP) inhibitors. researchgate.net PARP inhibitors are known to be effective in cancers with deficiencies in DNA repair, such as those with BRCA mutations. The rationale is that the DNA cross-links created by the PBD payload will be more difficult for cancer cells to repair when PARP, a key enzyme in the DNA damage response pathway, is simultaneously inhibited.
Preclinical studies have validated this hypothesis. In breast cancer models, an ADC with a PBD warhead, ABBV-176, demonstrated enhanced anti-tumor activity when combined with a PARP inhibitor. nih.govresearchgate.net This suggests a synergistic relationship that potentiates the DNA-damaging effects of the PBD cytotoxin. nih.govresearchgate.net
This synergistic activity has also been demonstrated in other cancer types. In a BRCA1-mutated ovarian cancer PDX model, the combination of a suboptimal dose of the AXL-targeting ADC ADCT-601 (which utilizes a Val-Ala linker and a PBD dimer) with the PARP inhibitor olaparib (B1684210) resulted in synergistic antitumor activity. nih.gov This combination was shown to be more effective than either monotherapy alone and was well-tolerated in the animal models. nih.gov The combination of a PBD-based ADC with olaparib has been shown to significantly enhance the antitumor effect compared with monotherapy in mice bearing tumors with deficiencies in the BRCA pathway. nih.gov
The assessment of synergy versus additivity or antagonism is often formally defined using methodologies like the Chou–Talalay method, where a combination index (CI) of less than 0.9 indicates a synergistic effect. nih.govplos.org While specific CI values for Mc-Val-Ala-PBD combinations are not always reported, the observed enhancement in tumor regression and survival in preclinical models strongly supports a synergistic interaction with PARP inhibitors. researchgate.netnih.gov These findings highlight the potential of developing rational combination strategies to overcome resistance and improve therapeutic outcomes in targeted patient populations. biochempeg.com
| PBD-based ADC | Combination Agent | Cancer Type | Model | Observed Effect | Reference |
|---|---|---|---|---|---|
| ABBV-176 | PARP inhibitor | Breast Cancer | Breast Cancer Models | Enhanced anti-tumor activity. | nih.govresearchgate.net |
| ADCT-601 | Olaparib (PARP inhibitor) | Ovarian Cancer (BRCA1-mutated) | CTG-0703 PDX | Synergistic antitumor activity with a suboptimal ADC dose. | nih.gov |
| PBD-based ADC | Olaparib (PARP inhibitor) | BRCA2-deleted tumors | Mouse models | Significantly enhanced antitumor effect compared to monotherapy. | nih.gov |
Mechanisms of Cellular Resistance to Mc Val Ala Pbd and Counteracting Strategies
Role of DNA Repair Pathways in Mc-Val-Ala-PBD Resistance (e.g., NER, HR, NHEJ)
Given that the PBD payload of Mc-Val-Ala-PBD induces cell death by creating DNA interstrand cross-links, cellular DNA damage response (DDR) pathways are fundamental to both its mechanism of action and resistance. nih.gov Cancer cells can develop resistance by upregulating specific DNA repair pathways to efficiently remove the PBD-induced lesions.
Homologous Recombination (HR): The HR pathway is a major mechanism for the repair of DNA interstrand cross-links. Studies have shown that cells deficient in HR repair proteins are significantly more sensitive to the PBD dimer warhead SG3199. The Fanconi anemia (FA) pathway is intimately linked with HR and is critical for repairing these types of cross-links. Key proteins such as FANCD2, FANCI, BRCA2, and RAD51 are involved in this process. nih.gov Consequently, the upregulation or enhanced activity of the HR and FA pathways can confer resistance to PBD-based ADCs by increasing the cell's capacity to repair the cytotoxic DNA damage.
Nucleotide Excision Repair (NER): The NER pathway is another crucial DNA repair mechanism. Cells that are defective in the NER protein ERCC1 (Excision Repair Cross-Complementation group 1) have demonstrated increased sensitivity to the PBD dimer SG3199. This suggests that, conversely, overexpression of ERCC1 and enhanced NER activity could be a potential mechanism of resistance, allowing cancer cells to excise the PBD adducts from the DNA more effectively.
The development of resistance is often associated with a reduced number of DNA interstrand cross-links in resistant cell lines compared to their sensitive counterparts, indicating an upstream mechanism of resistance which could involve enhanced DNA repair.
Contribution of Drug Efflux Pumps (e.g., P-glycoprotein) to Reduced Intracellular Accumulation
A common mechanism of drug resistance in cancer is the increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov These pumps actively transport cytotoxic agents out of the cell, reducing their intracellular concentration and thus their efficacy.
While PBD dimers are considered only moderately susceptible to multidrug resistance mechanisms, the upregulation of specific efflux pumps has been identified in PBD-resistant cell lines.
ABCG2 and ABCC2: In preclinical models of acquired resistance to PBD-containing ADCs, a notable upregulation of several drug transporter genes, including ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCC2 (Multidrug Resistance-associated Protein 2, MRP2), was observed.
P-glycoprotein (MDR1/ABCB1): Interestingly, the same study did not find significant upregulation of ABCB1 (P-glycoprotein/MDR1), a very common efflux pump associated with chemotherapy resistance. However, other research indicates that many ADC payloads are substrates of ABC transporters, with overexpression of P-glycoprotein being a primary concern. nih.gov Another study focusing on a PBD-resistant cell line also concluded that increased expression of drug efflux pumps was not significantly involved in the observed resistance in that specific model. aacrjournals.orgaacrjournals.org
This suggests that while efflux pump-mediated resistance can occur, the specific transporters involved may vary, and it might not be the primary resistance mechanism in all contexts.
Alterations in Lysosomal Protease Activity and Linker Cleavage Efficiency
The Mc-Val-Ala-PBD conjugate relies on a cleavable linker system for payload release. medchemexpress.com Following internalization of the ADC, the Val-Ala dipeptide is designed to be cleaved by lysosomal proteases, particularly cathepsins, to release the active PBD warhead inside the cancer cell. iris-biotech.decreative-biolabs.com
Improbability of Resistance: This protease redundancy makes resistance based on the downregulation or mutation of a single protease, like cathepsin B, improbable. aacrjournals.org For resistance to emerge through this mechanism, a cell would likely need to alter the expression or activity of a wide range of lysosomal cysteine proteases, which is a less common event. The Val-Ala linker is considered to have good stability and effective release behavior, making linker cleavage failure an unlikely primary mechanism of resistance. creative-biolabs.commdpi.com
Identification of Molecular Markers and Signaling Pathways Associated with Resistance
To better predict and overcome resistance, researchers have focused on identifying specific molecular markers and signaling pathways associated with a reduced response to PBD-based ADCs.
Schlafen Family Member 11 (SLFN11): A key molecular marker strongly associated with PBD resistance is the downregulation of Schlafen family member 11 (SLFN11). aacrjournals.org SLFN11 is a putative DNA/RNA helicase that sensitizes cancer cells to DNA-damaging agents by irreversibly blocking DNA replication in response to replication stress. aacrjournals.orgaacrjournals.org In preclinical studies, the development of resistance to the PBD dimer SG3199 was directly linked to the downregulation of SLFN11. aacrjournals.org Furthermore, siRNA knockdown of SLFN11 in various tumor cell lines was shown to confer reduced sensitivity to both the free PBD warhead and PBD-conjugated ADCs. aacrjournals.org
DNA Damage Response (DDR) Pathways: As discussed previously, alterations in DDR signaling are central to PBD resistance. The development of resistance to PBDs may be linked to aberrant DDR signaling induced by the PBD warhead. aacrjournals.org A key signaling pathway involved is the ATR (Ataxia telangiectasia and Rad3-related) pathway, which is activated in response to replication stress.
The following table summarizes key molecular markers identified in PBD resistance.
Table 1: Molecular Markers Associated with Resistance to PBD-based Payloads| Marker | Type | Role in Resistance | Reference |
|---|---|---|---|
| SLFN11 | Protein (Putative Helicase) | Downregulation is strongly associated with resistance. SLFN11 sensitizes cells to DNA damaging agents. | aacrjournals.org |
| ABCG2 | Protein (Efflux Pump) | Upregulation can reduce intracellular drug concentration. | |
| ABCC2 | Protein (Efflux Pump) | Upregulation can reduce intracellular drug concentration. | |
| ERCC1 | Protein (DNA Repair) | Upregulation may enhance repair of PBD-DNA adducts. |
| HR Proteins (e.g., RAD51, BRCA2) | Proteins (DNA Repair) | Upregulation enhances repair of interstrand cross-links. | nih.gov |
Strategies to Overcome or Circumvent Resistance in Pre-clinical Models
Based on the known mechanisms of resistance, several strategies are being explored in pre-clinical settings to restore sensitivity to Mc-Val-Ala-PBD and other PBD-based ADCs.
Combination with PARP Inhibitors: Since PBDs function by causing DNA damage that is repaired by pathways like HR, combining them with inhibitors of the DDR pathway is a rational strategy. Poly-ADP ribose polymerase (PARP) inhibitors, which block a key enzyme in the repair of single-strand DNA breaks, have shown significant synergy with PBD-based ADCs. nih.gov The combination of a PBD-ADC with a PARP inhibitor resulted in enhanced anti-tumor activity in several breast cancer models, demonstrating this approach's potential to overcome resistance linked to DNA repair. nih.gov
Inhibition of the ATR Pathway: For resistance driven by SLFN11 downregulation, targeting other components of the DDR pathway has proven effective. Research has shown that resistance to PBD dimers associated with low SLFN11 can be reversed by inhibiting ATR, a central kinase in the replication stress response. aacrjournals.org This strategy essentially re-sensitizes the resistant cells to the DNA-damaging effects of the PBD payload.
Use of Efflux Pump Inhibitors: Although the role of efflux pumps in PBD resistance can be variable, in cases where it is a contributing factor, the use of pump inhibitors is a potential strategy. For instance, combining PBDs with efflux pump inhibitors like PAβN has been shown to improve efficacy against multidrug-resistant bacteria, a principle that could be applied to cancer cells. creative-diagnostics.com
The table below outlines potential strategies to counteract identified resistance mechanisms.
Table 2: Strategies to Overcome Mc-Val-Ala-PBD Resistance| Strategy | Mechanism of Action | Target Resistance Pathway | Reference |
|---|---|---|---|
| PARP Inhibition | Blocks DNA single-strand break repair, leading to synthetic lethality with PBD-induced cross-links. | Enhanced DNA Repair (HR) | nih.gov |
| ATR Inhibition | Inhibits a key kinase in the replication stress response pathway. | SLFN11 Downregulation | aacrjournals.org |
| Efflux Pump Inhibition | Blocks the activity of ABC transporters, increasing intracellular drug accumulation. | Drug Efflux Pumps (e.g., ABCG2) | creative-diagnostics.com |
Advanced Analytical and Bioanalytical Methodologies for Mc Val Ala Pbd Research
High-Resolution Mass Spectrometry (HRMS) for Characterization and Metabolite Identification
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of complex biomolecules like Mc-Val-Ala-PBD ADCs. metabolomics.sefrontiersin.org It provides highly accurate mass measurements, which are crucial for confirming the elemental composition and identifying post-translational modifications and drug conjugation. thermofisher.com This technique is invaluable for the structural elucidation of the ADC and its metabolites. frontiersin.orgdiva-portal.org The high resolution of instruments like the Orbitrap allows for the differentiation of closely related species, which is critical in analyzing the heterogeneous mixture often present in ADC preparations. diva-portal.org
Metabolite identification is a key application of HRMS in ADC research. metabolomics.senih.gov By comparing the mass spectra of the parent drug with those of its metabolites, researchers can identify biotransformations that occur in vivo. diva-portal.org This information is vital for understanding the drug's metabolic fate and potential off-target effects. The use of stable isotope tracing in conjunction with HRMS can further enhance the confidence in metabolite identification. nih.gov
LC-MS/MS for Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Mc-Val-Ala-PBD and its conjugates in complex biological matrices such as plasma and tissue homogenates. creative-diagnostics.comresearchgate.netamericanpharmaceuticalreview.com This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. google.com
For quantitative analysis, a common approach involves the enzymatic digestion of the ADC to release surrogate peptides, which are then quantified by LC-MS/MS. researchgate.net This "bottom-up" proteomics approach allows for the determination of total antibody concentration. Alternatively, hybrid methods combining ligand-binding assays for affinity capture with LC-MS/MS detection are increasingly used for their enhanced specificity and sensitivity. e-b-f.eunih.gov These hybrid assays can selectively quantify the conjugated antibody, providing a more accurate measure of the active drug concentration in circulation. nih.gov The quantification of the released payload and its metabolites in various tissues is also achievable using LC-MS/MS, providing critical data for pharmacokinetic and biodistribution studies. nih.gov
| Analytical Target | Method | Key Advantages |
| Total Antibody | LC-MS/MS of surrogate peptides | High specificity, multiplexing capability |
| Conjugated Antibody | Hybrid Ligand-Binding LC-MS/MS | High sensitivity and specificity for the active ADC |
| Free Payload/Metabolites | LC-MS/MS | Direct measurement in various biological matrices |
Chromatographic Techniques (HPLC, UPLC) for Purity, Stability, and Conjugate Characterization
Purity analysis by HPLC or UPLC is crucial for ensuring that the ADC preparation is free from contaminants, such as unconjugated antibody, free drug-linker, and other process-related impurities. acs.orgcellmosaic.com Stability-indicating methods are developed to monitor the degradation of the ADC over time and under various stress conditions, providing insights into its shelf-life and potential degradation pathways. nih.gov The high resolution of UPLC allows for faster analysis times and better separation of complex mixtures, making it a preferred method for many applications. diva-portal.org
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Size exclusion chromatography (SEC) is a specific type of HPLC that separates molecules based on their size. It is the primary method for detecting and quantifying aggregates in ADC preparations. cellmosaic.comcellmosaic.com Aggregation is a critical quality attribute for therapeutic proteins, as it can impact efficacy and immunogenicity. nih.gov PBD-based ADCs, in particular, can be prone to aggregation due to the hydrophobicity of the payload. cellmosaic.com
In SEC analysis, the ADC sample is passed through a column packed with porous beads. Larger molecules, such as aggregates, are excluded from the pores and elute first, while smaller molecules, like the monomeric ADC, have a longer path and elute later. d-nb.info By comparing the chromatogram of the ADC to that of a non-heated control or a reference standard, the percentage of aggregates can be determined. cellmosaic.comd-nb.info A high-purity ADC should exhibit a minimal level of aggregation, typically less than 5%. cellmosaic.comtandfonline.com
| Parameter | Method | Purpose | Typical Specification |
| Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Quantify high molecular weight species | ≥95% monomer tandfonline.com |
| Purity | Reversed-Phase HPLC (RP-HPLC) | Assess heterogeneity and presence of impurities | >95% acs.org |
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
Hydrophobic interaction chromatography (HIC) is a powerful technique for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in an ADC preparation. springernature.comnih.gov The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug-linker molecules. springernature.com
In a typical HIC experiment, the ADC is loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then applied, causing the different drug-loaded species to elute in order of increasing hydrophobicity. The unconjugated antibody elutes first, followed by species with DAR 2, 4, 6, and 8. springernature.com The area under each peak corresponds to the relative abundance of that species, and the average DAR can be calculated from this distribution. springernature.comnih.gov This detailed information on drug load heterogeneity is critical, as the DAR can significantly impact the ADC's efficacy and toxicity. diva-portal.org
Spectroscopic Methods (UV-Vis, Fluorescence, NMR) for Structural Elucidation and Interaction Studies
Spectroscopic techniques provide valuable information about the structure and interactions of Mc-Val-Ala-PBD ADCs.
UV-Visible (UV-Vis) spectroscopy is a simple and robust method often used to determine the concentration of the antibody and the average DAR. nih.gov By measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the PBD payload, the concentrations of both components can be determined, and the DAR calculated. nih.gov However, this method can be limited by interference from free drug and does not provide information on the distribution of drug-loaded species. nih.gov
Fluorescence spectroscopy offers higher sensitivity than UV-Vis and can be used to study the binding of the ADC to its target and to monitor conformational changes in the antibody upon conjugation. creative-diagnostics.com It can also be employed in assays to measure DNA-PBD cross-linking efficiency. creative-diagnostics.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation of the drug-linker and for studying its interaction with the antibody at an atomic level. mdpi.comfrontiersin.orgacs.org While challenging for large molecules like ADCs, NMR can provide valuable insights into the conformation of the linker and the local environment of the conjugation site, which can influence the stability and cleavage of the linker. researchgate.net
Cell-Based Assays for Linker Cleavage and Payload Release Kinetics
Cell-based assays are essential for evaluating the biological activity of Mc-Val-Ala-PBD ADCs, specifically the cleavage of the valine-alanine linker and the subsequent release of the PBD payload. nih.goviris-biotech.de The Val-Ala linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells. nih.goviris-biotech.deaxispharm.com
These assays typically involve incubating the ADC with target cancer cells and then measuring the release of the cytotoxic payload over time. ashpublications.org This can be done by lysing the cells and quantifying the released PBD using methods like LC-MS/MS. The kinetics of payload release are a critical determinant of the ADC's potency. cam.ac.uk Studies have shown that while the Val-Ala linker is cleaved efficiently, its cleavage rate can be slightly slower than that of the more common Val-Cit linker. rsc.org However, the lower hydrophobicity of the Val-Ala linker can be advantageous, potentially leading to reduced aggregation, especially with highly hydrophobic payloads like PBD dimers. axispharm.com
Immunoassays and Biosensors for High-Throughput Screening and Detection
The sensitive and specific detection of Mc-Val-Ala-PBD, particularly when conjugated to a monoclonal antibody (mAb) as part of an antibody-drug conjugate (ADC), is critical for preclinical and clinical research. Immunoassays and biosensors represent key technologies for high-throughput screening (HTS) and quantitative analysis of this potent cytotoxic payload. These methods are essential for pharmacokinetic (PK) studies, enabling the measurement of total antibody, active ADC (antibody conjugated to the payload), and free payload concentrations in biological matrices.
Immunoassays
Immunoassays are widely utilized for the quantification of ADCs carrying pyrrolobenzodiazepine (PBD) dimer payloads, such as those structurally related to Mc-Val-Ala-PBD. The most prominent among these are electrochemiluminescence immunoassays (ECLIA), which offer high sensitivity, a wide dynamic range, and low sample volume requirements, making them suitable for high-throughput analysis. nih.govnih.govashpublications.orgaacrjournals.org
The general principle of an immunoassay for a PBD-based ADC involves the use of specific antibodies that can distinguish between the different components of the ADC. For instance, in the preclinical development of several PBD dimer-based ADCs, a multifaceted bioanalytical strategy using ECLIA has been employed. nih.govnih.govashpublications.org These assays can be designed in various formats to quantify:
Total Antibody: This assay measures the concentration of all antibody species, regardless of whether they are conjugated to the PBD payload. It typically uses an anti-human IgG antibody for capture and a labeled anti-human IgG antibody for detection. nih.gov
PBD-Conjugated Antibody (Active ADC): This format is designed to detect only the antibody molecules that are carrying the PBD payload. A common approach involves using a biotinylated anti-PBD mouse antibody as the capture reagent and a labeled anti-human IgG antibody for detection. nih.govaacrjournals.org This allows for the specific measurement of the therapeutically active component.
Antigen-Binding Antibody: To ensure the ADC is still capable of binding to its target, an assay can be configured using the target antigen for capture, followed by detection with a labeled anti-human IgG antibody. nih.gov
The development of monoclonal antibodies specifically targeting the PBD dimer warhead is crucial for these assays. genemedi.net These anti-PBD antibodies are essential reagents for the selective capture and detection of PBD-conjugated antibodies in complex biological samples like serum. ashpublications.orggenemedi.net Competitive immunoassay formats, such as a competitive ELISA, can also be developed to quantify PBD levels, further aiding in pharmacokinetic and pharmacodynamic (PK/PD) assessments. genemedi.net
The table below summarizes the application of immunoassays in the preclinical analysis of ADCs containing PBD dimer payloads similar to Mc-Val-Ala-PBD.
| ADC | Assay Type | Analyte Measured | Capture Reagent | Detection Reagent | Reference |
| ADCT-601 | ECLIA | Total Antibody | Biotinylated Anti-human IgG-Fc Antibody | Anti-human IgG-Fc-sulfotag-conjugated antibody | nih.govaacrjournals.org |
| ECLIA | AXL Antigen-Binding Antibody | AXL Antigen | Anti-human IgG-Fc-sulfotag-conjugated antibody | nih.govaacrjournals.org | |
| ECLIA | PBD-Conjugated Antibody | Biotinylated Anti-PBD Mouse Antibody | Anti-idiotypic sulfotag-conjugated antibody | nih.govaacrjournals.org | |
| ADCT-402 | ECLIA | Total Antibody | Biotinylated Anti-idiotypic Antibody | Sulfo-tag labeled Anti-idiotypic Antibody | ashpublications.org |
| ECLIA | ADC (DAR ≥1) in monkey serum | Biotinylated Anti-PBD Antibody | Sulfo-tag labeled Anti-idiotypic Antibody | ashpublications.org | |
| ADCT-602 | ECLIA | Total Antibody and ADC (DAR >1) in rat/monkey | Biotinylated Anti-Fc CaptureSelect | Not Specified | nih.gov |
| ECLIA | ADC (DAR >1) | Biotinylated Anti-PBD Antibody | Not Specified | nih.gov |
Biosensors
Biosensors are emerging as a promising alternative for the detection and screening of ADCs and their payloads, offering the potential for real-time, label-free, and portable analysis. creative-diagnostics.com While not as established as immunoassays for routine high-throughput screening in this specific context, various biosensor technologies are being explored.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are optical biosensor techniques that can be used to characterize the binding kinetics of an ADC to its target antigen. They can also be adapted for concentration analysis. These platforms are valuable in the early stages of ADC development for selecting antibodies with optimal binding and internalization properties.
Electrochemical biosensors represent another area of active research. For instance, graphene-based electrochemical sensors have demonstrated the ability to detect PBDs with sub-nanomolar sensitivity. creative-diagnostics.com These sensors work by measuring changes in the electrical signal generated by the interaction between the target molecule (PBD) and a recognition element (e.g., an antibody or aptamer) immobilized on the sensor surface.
Despite their potential, biosensors currently face several challenges that limit their widespread adoption for high-throughput screening of Mc-Val-Ala-PBD and related compounds in clinical settings:
Stability: The biological recognition elements, such as enzymes or antibodies, used in biosensors can be sensitive to changes in temperature and pH, which can affect their performance and shelf-life. creative-diagnostics.com
Multiplexing: Many current biosensor platforms are designed to detect a single analyte at a time. In contrast, chromatographic methods and some immunoassays can analyze multiple PBD species simultaneously. creative-diagnostics.com
Matrix Effects: Complex biological samples like plasma or serum can contain interfering substances that may affect the sensor's accuracy and reliability.
Validation and Regulatory Acceptance: As a relatively new technology in this field, biosensors require extensive validation to meet the stringent requirements for clinical diagnostic and bioanalytical assays. creative-diagnostics.com
Future advancements in biosensor technology, such as the development of more robust recognition elements, improved anti-fouling surface chemistries, and the integration of microfluidics for automated sample handling, are expected to overcome these limitations. The integration of artificial intelligence for data analysis and sensor calibration may also enhance their accuracy and reliability for high-throughput applications. creative-diagnostics.com
Computational Chemistry and in Silico Modeling of Mc Val Ala Pbd Interactions
Molecular Docking and Dynamics Simulations of PBD-DNA Adduct Formation
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, like a PBD dimer, and its biological target, DNA. nih.gov These simulations provide a dynamic, atom-level view of the binding process, revealing crucial information about the stability and specificity of the interaction. nih.govkcl.ac.uk
PBD dimers are known to bind in the minor groove of DNA and form covalent cross-links with guanine (B1146940) bases. aacrjournals.orgoup.com Computational studies have been instrumental in elucidating the sequence specificity of these interactions. MD simulations have shown that the geometry and length of the linker connecting the two PBD units are critical determinants of sequence preference. aacrjournals.orgacs.org For instance, PBD dimers with an odd number of methylene (B1212753) groups (n=3 or 5) in the C8-O-(CH₂)n-O-C8' linker are particularly effective at forming interstrand cross-links. oup.com
Molecular modeling studies have confirmed that PBD dimers like SJG-136 (with a three-carbon linker) preferentially bind to 5'-Pu-GATC-Py sequences, cross-linking guanines on opposite strands separated by two base pairs. acs.org More extended dimers can span an extra base pair. acs.org Free energy calculations derived from these simulations help quantify the binding affinity and stability of the PBD-DNA adducts, allowing for a comparison between different PBD analogs and DNA sequences. aacrjournals.org These energetic insights are crucial for designing molecules with higher affinity and selectivity for target DNA sequences found in cancer cells.
Table 1: Predicted DNA Binding Sequences for PBD Dimers from Molecular Modeling Studies
| PBD Dimer Type | Linker Length (n in C8-O-(CH₂)n-O-C8') | Predicted Optimal Binding Sequence | Type of Adduct | Reference |
| SJG-136 (2a) | 3 | 5'-Pu-GATC-Py | Interstrand Cross-link | acs.org |
| Analog (2c) | 5 | 5'-Pu-GA(T/A)TC-Py | Interstrand Cross-link | acs.org |
| C8/C8' Linked | 5 methylenes | 5'-GCGATTCTCGC | Interstrand Cross-link | aacrjournals.org |
| PBD-CPI Hybrid | N/A | 5'-C(G)AATTA-3' | G-A Interstrand Cross-link | nih.gov |
The binding of a PBD dimer into the minor groove induces significant conformational changes in the DNA duplex. MD simulations are used to analyze these structural perturbations in detail. Upon covalent adduct formation, the DNA helix can experience localized bending, widening of the minor groove, and alterations in helical parameters such as twist and roll angles. nih.govnih.gov
Structural analysis of a PBD-DNA cross-link showed a localized perturbation of the duplex, described as a "covalent clamping" effect. nih.gov This distortion is often confined to the base pairs immediately surrounding the binding site. nih.gov Simulations reveal that these conformational changes can propagate along the DNA strand, potentially influencing the binding of other DNA-processing proteins. nih.gov The degree of DNA distortion has been linked to the cytotoxic potential of the PBD, as significant structural changes can trigger DNA repair pathways or stall replication forks, ultimately leading to apoptosis. nih.gov Understanding these conformational dynamics is key to correlating the molecular mechanism with cellular outcomes.
Predicting Sequence Specificity and Binding Energetics
Quantum Mechanical Calculations for Reaction Pathway Elucidation of DNA Alkylation
QM studies can map the entire reaction coordinate, identifying the transition state and calculating the activation energy barrier for the alkylation process. researchgate.netnih.gov These calculations have shown that factors like the protonation state of the interacting molecules and the precise geometry of the approach are critical for the reaction to occur. researchgate.net For instance, QM calculations on other alkylating agents have demonstrated that protonation of the target base can lower the energy barrier for alkyl transfer. researchgate.net By elucidating the detailed electronic mechanism, QM methods provide invaluable insights for designing PBD analogs with modulated reactivity, potentially leading to agents that are more stable in circulation but highly reactive upon reaching their target.
Prediction of Pharmacokinetic and Pharmacodynamic (PK/PD) Properties using In Silico Models
Quantitative systems pharmacology (QSP) models are computational frameworks that integrate data across multiple biological scales to predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug. biorxiv.orgresearchgate.net For ADCs carrying a Mc-Val-Ala-PBD payload, QSP models are developed to simulate the entire therapeutic process, from administration to cellular-level effects. researchgate.netresearchgate.net
Table 2: Key Parameters in a Quantitative Systems Pharmacology (QSP) Model for a PBD-based ADC
| Parameter Category | Specific Examples | Role in Model | Reference |
| ADC Properties | Drug-to-Antibody Ratio (DAR), Binding Affinity (KD) | Determines potency and target engagement | biorxiv.orgbiorxiv.org |
| System Properties | Antigen Density, Tumor Volume, Cell Population | Defines the biological environment of the tumor | researchgate.net |
| Pharmacokinetics | ADC Clearance, Internalization Rate, Efflux Rate | Governs drug distribution and concentration over time | biorxiv.orgresearchgate.net |
| Pharmacodynamics | Rate of Linker Cleavage, Rate of DNA Adduct Formation | Determines the cytotoxic effect on cells | biorxiv.org |
| Payload Properties | Warhead Potency (IC50), Lipophilicity | Influences bystander killing and off-target toxicity | biorxiv.orgbiorxiv.org |
Chemoinformatics and Virtual Screening for Discovery of Novel Mc-Val-Ala-PBD Analogs
Chemoinformatics and virtual screening are essential computational strategies for the discovery of novel PBD analogs that could be conjugated to the Mc-Val-Ala linker. cnrs.frscribd.com The process begins with the vast chemical space available in large molecular databases, which can contain billions of virtual compounds. nih.gov
The virtual screening workflow typically involves several stages:
Pharmacophore Modeling : A 3D pharmacophore model is created based on the known structural features of PBD dimers essential for DNA binding. This model includes hydrogen bond donors/acceptors, aromatic rings, and the specific geometry required for minor groove insertion.
Database Screening : The pharmacophore model is used as a query to rapidly screen large compound libraries, filtering for molecules that match the key features. cnrs.frf1000research.com
Molecular Docking : The hits from the initial screen are then subjected to molecular docking simulations against a model of the DNA binding site to predict their binding mode and estimate their binding affinity. f1000research.com
ADMET Prediction : In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranking candidates to filter out compounds with likely poor pharmacokinetic profiles or potential liabilities. mdpi.com
This hierarchical approach allows researchers to efficiently navigate immense chemical libraries and prioritize a manageable number of novel PBD scaffolds for synthesis and experimental validation, accelerating the discovery of next-generation ADC payloads. nih.gov
Machine Learning Approaches for Predicting Biological Activity and SAR of Mc-Val-Ala-PBD Derivatives
Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) modeling represent a data-driven approach to drug discovery. aacrjournals.orgcnrs.fr For Mc-Val-Ala-PBD derivatives, these methods are used to build predictive models that correlate the chemical structures of different PBD analogs with their biological activity, such as cytotoxicity against cancer cell lines.
The development of a QSAR/ML model involves:
Data Collection : A dataset is compiled containing a series of PBD analogs with their experimentally measured biological activities.
Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties, topology, and 3D shape.
Model Training : An ML algorithm (e.g., random forest, support vector machine, or neural network) is trained on the dataset to learn the complex, non-linear relationship between the molecular descriptors and the observed activity.
Model Validation : The model's predictive power is rigorously tested on an independent set of molecules not used during training.
Once validated, the model can be used to predict the biological activity of novel, unsynthesized PBD analogs. This allows for the rapid in silico evaluation of large numbers of potential candidates, helping to guide synthetic efforts toward compounds with the highest predicted potency. These models are also invaluable for elucidating the Structure-Activity Relationship (SAR), providing chemists with a deeper understanding of which molecular features are most critical for the desired biological effect. aacrjournals.org
Emerging Research Applications and Future Directions for Mc Val Ala Pbd
Development of Next-Generation Bioconjugates Utilizing Mc-Val-Ala-PBD Warhead
The PBD dimer payload of Mc-Val-Ala-PBD is a highly potent DNA-crosslinking agent. glpbio.comtargetmol.commedchemexpress.com Its mechanism of action involves binding to the minor groove of DNA and forming covalent bonds, which are difficult for cancer cells to repair, leading to cell death. rsc.org This high potency makes it an attractive candidate for targeted delivery to tumor cells, minimizing systemic toxicity. The Val-Ala linker is designed to be stable in the bloodstream and specifically cleaved by enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring the release of the PBD warhead at the intended site. nih.govoup.commdpi.com
Beyond Antibodies: Application in Peptide-Drug Conjugates (PDCs) and Small Molecule-Drug Conjugates (SMDCs)
While initially developed for antibody-drug conjugates (ADCs), the Mc-Val-Ala-PBD construct is finding new applications in other targeted delivery platforms. Peptide-drug conjugates (PDCs) and small molecule-drug conjugates (SMDCs) offer alternatives to antibodies for targeting tumor cells. PDCs utilize peptides that bind to specific receptors on cancer cells, while SMDCs use small molecules with high affinity for tumor-associated targets. The smaller size of peptides and small molecules can lead to better tumor penetration compared to large antibodies. The inherent potency of the PBD warhead makes the Mc-Val-Ala-PBD linker-drug combination a promising candidate for these alternative delivery systems, which are currently under active investigation.
Exploration of Alternative Bioconjugation Chemistries for Improved Stability and Homogeneity
A key area of research is the development of more stable and homogenous bioconjugates. Traditional maleimide-based conjugation to native antibody cysteines or lysines can result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and potential instability. tandfonline.com Researchers are exploring alternative chemistries to overcome these limitations.
One promising approach is the use of "next-generation maleimides" (NGMs) that can re-bridge disulfide bonds, creating more stable and defined conjugates. rsc.org Another strategy involves enzymatic conjugation, which uses enzymes to attach the linker-drug to specific sites on the antibody, ensuring a uniform DAR. rsc.org Furthermore, technologies like PermaLink® conjugation are being developed to provide highly stable bioconjugation as an alternative to maleimide (B117702) chemistry. firstwordpharma.com These advancements aim to produce ADCs with improved therapeutic windows and more predictable in vivo behavior.
Engineering Novel Linker Systems for Tunable Release Kinetics and Enhanced Tumor Selectivity
The linker connecting the targeting moiety to the cytotoxic payload is a critical component of any bioconjugate. The Val-Ala linker in Mc-Val-Ala-PBD is a protease-cleavable linker, which is a well-established strategy. mdpi.com However, research is ongoing to develop novel linker systems with more finely tuned release kinetics and even greater tumor selectivity.
Strategies being investigated include:
pH-sensitive linkers: These linkers are designed to be stable at the physiological pH of blood but cleave in the acidic environment of tumors or endosomes. oup.comnih.gov
Redox-sensitive linkers: These linkers, often containing disulfide bonds, are cleaved in the reducing environment inside cells, which has a higher concentration of glutathione (B108866) than the bloodstream. axispharm.com
Photo-cleavable linkers: These linkers can be cleaved by specific wavelengths of light, offering external control over drug release. nih.gov
The goal is to create linkers that release the PBD payload only upon reaching the target cancer cell, thereby minimizing off-target toxicity. The hydrophilicity of the Val-Ala linker is also an advantage, particularly when paired with lipophilic payloads like PBD dimers, as it can help to mitigate aggregation issues that can arise with other linkers like Val-Cit. axispharm.commdpi.com
Application of Mc-Val-Ala-PBD as a Chemical Biology Tool for DNA Damage Pathway Research
The potent DNA-crosslinking ability of the PBD warhead makes Mc-Val-Ala-PBD a valuable tool for studying DNA damage and repair pathways in cancer cells. glpbio.com By delivering a precise DNA-damaging agent to specific cell populations, researchers can investigate how different cancer types respond to this form of cellular stress.
This research can help to:
Identify biomarkers that predict sensitivity or resistance to PBD-based therapies. For instance, studies have shown that downregulation of the protein SLFN11 is associated with resistance to PBD dimers. aacrjournals.org
Elucidate the mechanisms of resistance that cancer cells develop against DNA-damaging agents. aacrjournals.org
Discover new therapeutic targets within the DNA damage response (DDR) pathways that could be exploited to enhance the efficacy of PBD-based drugs. aacrjournals.org
Investigating the Immunomodulatory Effects of Mc-Val-Ala-PBD and its Conjugates in Pre-clinical Oncology
Recent studies have revealed that some cytotoxic ADC payloads, including PBD dimers, can induce immunogenic cell death (ICD). rsc.orgnih.govaacrjournals.org ICD is a form of cancer cell death that stimulates an anti-tumor immune response. This finding has significant implications for the therapeutic potential of Mc-Val-Ala-PBD-based bioconjugates.
Key research findings include:
ADCs with PBD payloads have demonstrated greater antitumor activity in immunocompetent mice compared to immunodeficient mice, indicating a contribution from the immune system. nih.govresearchgate.net
These ADCs can induce immunologic memory, leading to protection against subsequent tumor challenges. nih.govaacrjournals.org
PBD-based ADCs have been shown to synergize with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, leading to enhanced anti-tumor responses in preclinical models. nih.govresearchgate.net
These immunomodulatory effects suggest that bioconjugates utilizing the Mc-Val-Ala-PBD warhead may not only directly kill cancer cells but also recruit the patient's own immune system to fight the tumor, potentially leading to more durable responses.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Mc-Val-Ala-PBD Mechanisms
To gain a deeper understanding of how Mc-Val-Ala-PBD and its conjugates work, researchers are increasingly turning to "omics" technologies. Genomics, proteomics, and metabolomics allow for a comprehensive analysis of the molecular changes that occur in cancer cells upon treatment.
Genomics: Can identify genetic mutations or expression patterns that correlate with sensitivity or resistance to PBDs. For example, deficiencies in DNA repair genes may render tumors more susceptible to PBD-induced damage. rsc.org
Proteomics: Can reveal changes in protein expression and signaling pathways that are affected by the PBD warhead. Proteomic profiling has been used to identify the downregulation of SLFN11 as a mechanism of PBD resistance. aacrjournals.org
Metabolomics: Can uncover alterations in cellular metabolism that result from DNA damage and cell stress.
By integrating these multi-omics datasets, researchers can build a more complete picture of the mechanism of action of Mc-Val-Ala-PBD, identify predictive biomarkers, and develop rational combination therapies. Machine learning models are also being developed, integrating omics data to predict ADC activity and inform ADC design. researchgate.net
Strategies for Developing Mc-Val-Ala-PBD Conjugates for Difficult-to-Treat Cancers
The development of antibody-drug conjugates (ADCs) incorporating the Mc-Val-Ala-PBD linker-payload system is a focal point of research for cancers that have historically shown resistance to conventional therapies. The unique properties of both the pyrrolobenzodiazepine (PBD) dimer payload and the cleavable Val-Ala linker offer strategic advantages in overcoming these challenges. researchgate.netmdpi.com
The PBD dimer component of Mc-Val-Ala-PBD is a highly potent DNA cross-linking agent. creative-biolabs.commedchemexpress.com Its mechanism of action, which involves binding to the minor groove of DNA and creating covalent cross-links, is significantly more powerful than many traditional chemotherapeutic agents. creative-biolabs.com This high potency is crucial for cancers that are refractory to other treatments.
The Val-Ala dipeptide linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. researchgate.netmdpi.com This ensures that the highly toxic PBD payload is released preferentially inside cancer cells, minimizing systemic exposure and associated off-target toxicity. mdpi.comfrontiersin.org The Val-Ala linker has demonstrated favorable properties, including improved hydrophilicity and stability compared to other dipeptide linkers like Val-Cit, especially when paired with lipophilic payloads such as PBD dimers. mdpi.com
Research into Mc-Val-Ala-PBD conjugates for difficult-to-treat cancers is exploring several key strategies:
Targeting Novel Antigens: A primary strategy involves identifying and targeting tumor-specific antigens that are overexpressed on the surface of cancer cells in hard-to-treat malignancies. This allows for the selective delivery of the Mc-Val-Ala-PBD payload to the tumor site. mdpi.com
Overcoming Drug Resistance: Many cancers develop resistance to standard chemotherapies through mechanisms like increased drug efflux. mdpi.comresearchgate.net The potent nature of the PBD payload and its distinct mechanism of action may help to overcome some of these resistance pathways. researchgate.net
Combination Therapies: Investigating the use of Mc-Val-Ala-PBD ADCs in combination with other anti-cancer agents, such as immune checkpoint inhibitors or other targeted therapies, is a promising avenue. frontiersin.org This approach aims to attack the cancer from multiple angles and potentially prevent the development of resistance.
Site-Specific Conjugation: Advanced antibody engineering techniques are being employed to create ADCs with a uniform drug-to-antibody ratio (DAR). rsc.org Site-specific conjugation of Mc-Val-Ala-PBD can lead to more homogeneous ADC populations with improved pharmacokinetic properties and a better therapeutic window. rsc.orgmdpi.com
One notable example of an approved ADC utilizing a Val-Ala linker and a PBD dimer payload is loncastuximab tesirine. nih.govnih.gov This ADC targets CD19 and is used for the treatment of diffuse large B-cell lymphoma, demonstrating the clinical viability of this approach. nih.govnih.gov
Detailed Research Findings
Several preclinical and clinical studies have highlighted the potential of Mc-Val-Ala-PBD and similar constructs in targeting difficult cancers. The table below summarizes key findings from relevant research.
| ADC Target | Cancer Type | Key Findings | Reference |
| CD19 | Diffuse Large B-cell Lymphoma | Loncastuximab tesirine, which uses a Val-Ala linker and a PBD dimer payload, has received FDA approval for relapsed or refractory cases. It induces potent cytotoxicity by cross-linking DNA. | nih.govnih.gov |
| CD22 | B-cell Lymphoblastic Leukemia | ADCT-602, an ADC with a Val-Ala-PBD payload, is in clinical development for B-cell lymphoblastic leukemia. | rsc.org |
| CD70 | Renal Cell Carcinoma | An anti-CD70 ADC with a PBD dimer and site-specific conjugation showed potent anti-tumor activity. | medchemexpress.com |
| HER2 | Gastric Cancer | Preclinical models of acquired resistance to PBD-based ADCs in HER2-positive gastric cancer cells have been developed to study resistance mechanisms. |
These studies underscore the potent and targeted anti-tumor activity of ADCs employing the Mc-Val-Ala-PBD system. The ability to achieve significant cell death in cancer models, including those resistant to other therapies, is a testament to the power of this technology. creative-biolabs.com
Future research will likely focus on further optimizing the components of Mc-Val-Ala-PBD ADCs, including the antibody, the linker, and the payload, to enhance their efficacy and safety profiles for a broader range of difficult-to-treat cancers. mdpi.com
Q & A
Q. What ethical guidelines apply to in vivo testing of Mc-Val-Ala-pbd?
- Answer : Follow ARRIVE 2.0 guidelines for animal studies, including ethical review board approval, humane endpoints, and randomization of treatment groups. For human cell lines, verify consent and compliance with Nagoya Protocol for genetic resources .
Theoretical and Conceptual Frameworks
Q. How can Mc-Val-Ala-pbd research align with broader biochemical theories?
Q. What conceptual frameworks guide dose-response modeling for Mc-Val-Ala-pbd?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
